![molecular formula C19H17N5O5S2 B2745633 4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-45-2](/img/structure/B2745633.png)
4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
The compound “4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a nitro group, a thiophene ring, and a thiazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, 4,5-Dimethoxy-2-nitrobenzyl bromide, a related compound, is a solid with a melting point of 131-133 °C .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activities . These compounds can inhibit the replication of viruses by interfering with viral enzymes or blocking viral entry into host cells. The compound’s potential to act against RNA and DNA viruses could be explored, especially in the context of emerging viral infections.
Anti-inflammatory and Analgesic Properties
Compounds with an indole nucleus have shown anti-inflammatory and analgesic activities . The compound could be investigated for its efficacy in reducing inflammation and pain, potentially contributing to the development of new pain management therapies.
Anticancer Research
Indole derivatives are known to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation . The compound’s ability to target cancer cells could be studied, with a focus on specific cancer types where indole structures have shown promise.
Antioxidant Applications
The presence of a nitro group in the compound suggests it may have antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . Research could be directed towards understanding how the compound scavenges free radicals and protects cells from damage.
Antimicrobial Effects
Indole derivatives have been utilized for their antimicrobial effects against a variety of pathogens . The compound’s potential application in combating antibiotic-resistant bacteria could be a significant area of study, given the global challenge of antibiotic resistance.
Antidiabetic Potential
Research has indicated that indole derivatives can play a role in managing diabetes by influencing glucose metabolism . The compound could be assessed for its ability to regulate blood sugar levels and its potential use as an antidiabetic agent.
Neuroprotective Effects
Indole structures are associated with neuroprotection, suggesting that the compound could be beneficial in the treatment of neurodegenerative diseases . Studies could investigate its ability to protect neuronal cells and improve cognitive functions.
Agricultural Applications
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in growth and development . The compound could be explored for its use in agriculture to enhance crop yields and improve plant health.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-28-14-8-12(13(24(26)27)9-15(14)29-2)18(25)20-6-5-11-10-31-19-21-17(22-23(11)19)16-4-3-7-30-16/h3-4,7-10H,5-6H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVUXFMQBJSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
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